An In-Depth Technical Guide to 2-Hydrazinyl-4,6-dimethylpyrimidine: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Hydrazinyl-4,6-dimethylpyrimidine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Hydrazinyl-4,6-dimethylpyrimidine, a pivotal heterocyclic building block in modern medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis protocols, analytical characterization, and its significant role as a scaffold for developing novel therapeutics.
Core Compound Identification and Properties
2-Hydrazinyl-4,6-dimethylpyrimidine is a stable, solid organic compound that serves as a key intermediate in the synthesis of a wide array of more complex heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic hydrazine group and a pyrimidine core, makes it a versatile reagent in synthetic chemistry.
CAS Number: 23906-13-0
Physicochemical and Computed Properties
A summary of the key properties of 2-Hydrazinyl-4,6-dimethylpyrimidine is presented below. These parameters are crucial for designing reaction conditions, assessing bioavailability, and understanding the compound's general behavior in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀N₄ | [1][2] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 165 °C | [2] |
| Boiling Point (Predicted) | 256.0 ± 23.0 °C | [2] |
| Water Solubility (Predicted) | 81,835.7 mg/L | [3] |
| pKa (Predicted) | 6.44 ± 0.70 | [4] |
| InChIKey | PHTHKSNCQCCOHM-UHFFFAOYSA-N | |
| SMILES | CC1=CC(=NC(=N1)NN)C | [3] |
Synthesis and Mechanism
The most prevalent and efficient synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine involves the nucleophilic aromatic substitution of a halogenated pyrimidine precursor, typically 2-chloro-4,6-dimethylpyrimidine, with hydrazine hydrate.
Causality of the Synthetic Route
The choice of 2-chloro-4,6-dimethylpyrimidine as the starting material is strategic. The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms. Hydrazine, being a potent nucleophile, readily displaces the chloride ion. The reaction is typically carried out in an alcoholic solvent, which facilitates the dissolution of the reactants and provides a suitable medium for the reaction to proceed to completion. The use of excess hydrazine hydrate ensures the complete consumption of the chlorinated precursor.
General Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for this reaction.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4,6-dimethylpyrimidine (1 equivalent).
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Solvent and Reagent Addition: Add ethanol to the flask to dissolve the starting material. Subsequently, add hydrazine hydrate (approximately 5-10 equivalents) to the solution.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-Hydrazinyl-4,6-dimethylpyrimidine as a white solid.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical signatures for 2-Hydrazinyl-4,6-dimethylpyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the molecule.
| ¹H NMR (Proton) | Expected Chemical Shift (δ ppm) | Multiplicity | Assignment |
| Pyrimidine-H | ~6.5 | Singlet (s) | Aromatic proton at the 5-position of the ring |
| Methyl Protons (-CH₃) | ~2.2 | Singlet (s) | Protons of the two methyl groups at C4 and C6 |
| Hydrazine Protons (-NH-NH₂) | Broad signals, variable | Broad (br s) | Protons of the hydrazine group |
| ¹³C NMR (Carbon) | Expected Chemical Shift (δ ppm) | Assignment |
| Pyrimidine C2 | ~165 | Carbon attached to the hydrazine group |
| Pyrimidine C4/C6 | ~160 | Carbons attached to the methyl groups |
| Pyrimidine C5 | ~110 | Carbon at the 5-position of the ring |
| Methyl Carbons (-CH₃) | ~24 | Carbons of the two methyl groups |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and instrument used.[5]
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the key functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3300-3100 | Medium, broad |
| C-H Stretch (sp³) | 2950-2850 | Medium |
| C=N Stretch | 1650-1550 | Strong |
| C=C Stretch | 1580-1450 | Strong |
Note: The IR spectrum of the related compound, 2-amino-4,6-dimethylpyrimidine, shows characteristic peaks in these regions.[6][7]
Role in Drug Discovery and Development
2-Hydrazinyl-4,6-dimethylpyrimidine is a highly valued scaffold in medicinal chemistry due to its utility in constructing fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These structures are bioisosteres of purines and can effectively interact with various biological targets.[8]
Key Reaction: Synthesis of Pyrazolo[1,5-a]pyrimidines
A cornerstone reaction is the condensation of 2-Hydrazinyl-4,6-dimethylpyrimidine with 1,3-dicarbonyl compounds (e.g., β-diketones) to yield the pyrazolo[1,5-a]pyrimidine core.[9] This reaction proceeds with high regioselectivity and is a robust method for accessing a diverse library of derivatives for biological screening.[9]
Caption: The central role of 2-Hydrazinyl-4,6-dimethylpyrimidine in generating therapeutically relevant scaffolds.
Field-Proven Applications
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Oncology - Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold is a key component of several kinase inhibitors.[8] This includes the FDA-approved drug Larotrectinib , a potent inhibitor of Tropomyosin Receptor Kinase (TRK), which is built upon a related pyrazolopyrimidine core.[10] The structural similarity of this scaffold to adenine allows it to effectively compete for the ATP-binding site of various kinases, which are often dysregulated in cancer.[8][11]
-
Infectious Diseases - Anti-filarial Agents: Recent research has identified pyrazolopyrimidine derivatives, originating from high-throughput screening, as potent anti-Wolbachia agents.[12] Wolbachia are endosymbiotic bacteria essential for the survival of filarial worms that cause diseases like onchocerciasis (river blindness) and lymphatic filariasis. Targeting these bacteria with drugs derived from the pyrazolopyrimidine scaffold represents a promising strategy for treating these neglected tropical diseases.[12]
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Central Nervous System (CNS) Disorders: Derivatives incorporating the pyrimidine-hydrazone moiety have been extensively investigated for their anticonvulsant properties.[13] These compounds are explored as potential treatments for epilepsy, with some acting as positive modulators of the GABA-A receptor.[14]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Hydrazinyl-4,6-dimethylpyrimidine.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Signal Word: Warning
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Pictograms:
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Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).
-
Handling Recommendations: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere. Recommended storage is in a freezer at -20°C.
Conclusion
2-Hydrazinyl-4,6-dimethylpyrimidine is more than just a chemical intermediate; it is a gateway to a rich and diverse chemical space with profound implications for drug discovery. Its straightforward synthesis and versatile reactivity, particularly in the formation of the privileged pyrazolo[1,5-a]pyrimidine scaffold, have solidified its importance in the development of next-generation therapeutics. From FDA-approved cancer drugs to promising new treatments for neglected diseases, the lineage of this compound underscores the power of strategic molecular design rooted in fundamental heterocyclic chemistry. This guide serves as a foundational resource for scientists looking to leverage the potential of this remarkable building block in their research endeavors.
References
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